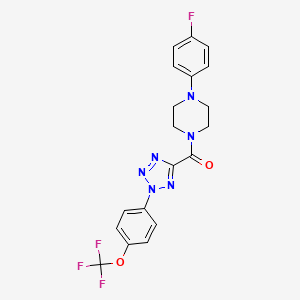
(4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H16F4N6O2 and its molecular weight is 436.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(4-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone has garnered attention in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor. This article provides a detailed overview of its biological activity, including experimental findings, mechanisms of action, and comparative data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : A common pharmacophore in medicinal chemistry known for its diverse biological activities.
- Trifluoromethoxy phenyl group : This substitution enhances lipophilicity and may influence binding affinity to biological targets.
- Tetrazole ring : Known for its bioisosteric properties, potentially improving the compound's metabolic stability.
Tyrosinase Inhibition
Tyrosinase (TYR) is a key enzyme involved in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. The compound has been evaluated for its inhibitory effects on TYR derived from Agaricus bisporus.
- IC50 Values : The compound exhibited a competitive inhibition profile with an IC50 value of 0.18 μM , significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM) .
Docking studies have suggested that the compound binds effectively to the active site of TYR, indicating a competitive inhibition mechanism. The binding interactions likely involve hydrogen bonds and hydrophobic interactions facilitated by the fluorinated and trifluoromethoxy groups.
Case Studies
-
In Vitro Studies on B16F10 Cells :
- The compound demonstrated an antimelanogenic effect without cytotoxicity, indicating its potential as a safe therapeutic agent for skin hyperpigmentation .
- Kinetic studies confirmed that the compound acts as a competitive inhibitor, with detailed analysis using Lineweaver-Burk plots revealing significant alterations in Km and Vmax values upon treatment .
- Comparative Analysis with Other Inhibitors :
Data Table: Comparative IC50 Values of Tyrosinase Inhibitors
| Compound Name | IC50 (μM) | Reference Compound |
|---|---|---|
| This compound | 0.18 | Kojic Acid (17.76) |
| 4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone | 0.25 | Kojic Acid (17.76) |
| 4-(4-Fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone | 0.30 | Kojic Acid (17.76) |
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N6O2/c20-13-1-3-14(4-2-13)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)15-5-7-16(8-6-15)31-19(21,22)23/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWCHIREVDPFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













